molecular formula C17H17F6N3O2 B14949039 2-(4-methoxyphenyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine

2-(4-methoxyphenyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine

Cat. No.: B14949039
M. Wt: 409.33 g/mol
InChI Key: FPBRRVXILFQLTM-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is a heterocyclic compound characterized by a 1,3,5-oxadiazine core substituted with a 4-methoxyphenyl group at position 2, a piperidinyl group at position 6, and two trifluoromethyl (CF₃) groups at position 2. The trifluoromethyl groups are strongly electron-withdrawing, enhancing the compound’s stability and resistance to hydrolysis.

Properties

Molecular Formula

C17H17F6N3O2

Molecular Weight

409.33 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine

InChI

InChI=1S/C17H17F6N3O2/c1-27-12-7-5-11(6-8-12)13-24-15(16(18,19)20,17(21,22)23)25-14(28-13)26-9-3-2-4-10-26/h5-8H,2-4,9-10H2,1H3

InChI Key

FPBRRVXILFQLTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(N=C(O2)N3CCCCC3)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-6-PIPERIDINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazine ring: This can be achieved through the cyclization of appropriate hydrazides with carbonyl compounds under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the reaction of the oxadiazine intermediate with a methoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Incorporation of the piperidino group: This can be done through nucleophilic substitution reactions, where the oxadiazine intermediate reacts with a piperidine derivative.

    Addition of bis(trifluoromethyl) groups:

Industrial Production Methods

Industrial production of 2-(4-METHOXYPHENYL)-6-PIPERIDINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-6-PIPERIDINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-METHOXYPHENYL)-6-PIPERIDINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-6-PIPERIDINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The presence of trifluoromethyl groups can enhance its binding affinity and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 4H-1,3,5-oxadiazine derivatives, focusing on substituent effects, stability, and fragmentation patterns.

Substituent Effects and Stability
Compound Name Substituents (Positions 2, 6, 4) Key Properties Stability Insights
Target Compound 2: 4-methoxyphenyl; 6: piperidinyl; 4: CF₃ Electron-donating (methoxy) and electron-withdrawing (CF₃) groups; basic piperidine High thermal/chemical stability due to CF₃ groups
6-(4-Chlorophenyl)-N-aryl-4-(CCl₃) analogs 2: aryl; 6: 4-chlorophenyl; 4: CCl₃ Electron-withdrawing Cl and CCl₃ groups; aryl amines Moderate stability; CCl₃ less stable than CF₃
4,4-Bis(trifluoromethyl) derivatives 4: CF₃; 2/6: diisopropylamino/trifluoroacetoxy Strong electron-withdrawing CF₃; varied N-substituents High stability; principal component in mixtures

Key Observations :

  • Trifluoromethyl vs. Trichloromethyl : The CF₃ groups in the target compound confer higher stability compared to trichloromethyl (CCl₃) analogs due to stronger C–F bonds and reduced susceptibility to nucleophilic attack .
  • Piperidinyl vs. Aryl/Amino Groups: The piperidinyl substituent at position 6 may increase basicity and hydrogen-bonding capacity relative to aryl amines or diisopropylamino groups in other derivatives .
Fragmentation Patterns

Evidence highlights fragmentation studies on 4H-1,3,5-oxadiazines under fast-atom bombardment (FAB):

  • Trichloromethyl Analogs : Fragmentation occurs via two pathways: (i) cleavage of the oxadiazine ring to form a 1,3,5-oxadiazonium cation, and (ii) loss of the trichloromethyl group .
  • Target Compound : While direct data are unavailable, the presence of CF₃ groups likely stabilizes the oxadiazine ring, reducing fragmentation compared to CCl₃ analogs. The piperidinyl group may fragment via N–C bond cleavage, yielding piperidine-related ions.

Biological Activity

The compound 2-(4-methoxyphenyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24F3N5OC_{23}H_{24}F_3N_5O. It features a distinctive oxadiazine core substituted with a methoxyphenyl group and a piperidine moiety, along with two trifluoromethyl groups that enhance its lipophilicity and biological activity.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit significant anticancer properties. A study highlighted the use of 2,4-disubstituted pyrimidinyl derivatives , which share structural similarities with the target compound, showing promising results against various cancer cell lines. The mechanism involves the inhibition of key enzymes responsible for cancer cell proliferation .

Enzyme Inhibition

Molecular docking studies have demonstrated that compounds with trifluoromethyl groups can form hydrogen bonds with target enzymes, enhancing their inhibitory effects. For instance, related compounds were found to inhibit cyclooxygenase (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are critical in inflammatory pathways associated with cancer and other diseases .

Cytotoxicity

In vitro assays have evaluated the cytotoxic effects of similar compounds on human breast cancer cell lines (e.g., MCF-7). The presence of electron-withdrawing groups such as trifluoromethyl enhances cytotoxicity by increasing the reactivity of the compound towards cellular targets. Compounds showed varying degrees of cytotoxicity, with IC50 values indicating moderate to high potency against these cell lines .

Study 1: Anticancer Efficacy

A recent study investigated a series of oxadiazine derivatives for their anticancer activity. Among them, one derivative exhibited an IC50 value of 15 µM against MCF-7 cells. The study concluded that the trifluoromethyl substitutions significantly contribute to the biological activity by enhancing binding affinity to cancer-related targets .

Study 2: Inhibition of COX Enzymes

Another investigation focused on the anti-inflammatory potential of related compounds. The study found that specific derivatives inhibited COX-2 with IC50 values ranging from 10 µM to 20 µM. This suggests that the oxadiazine framework could be a viable scaffold for developing anti-inflammatory agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest favorable absorption characteristics due to its lipophilic nature imparted by trifluoromethyl groups. However, detailed toxicological assessments are necessary to ensure safety in potential therapeutic applications.

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